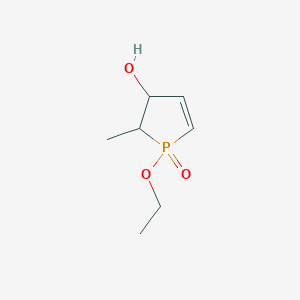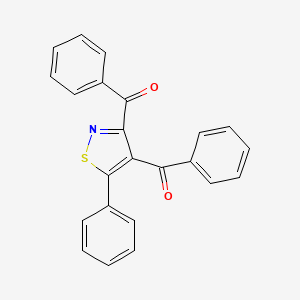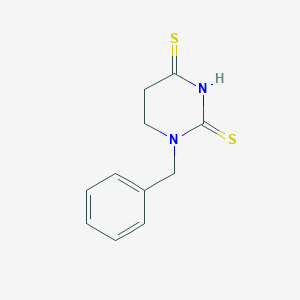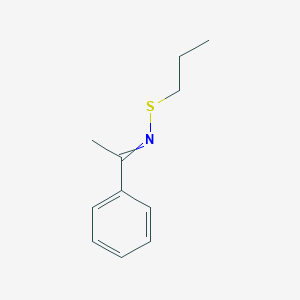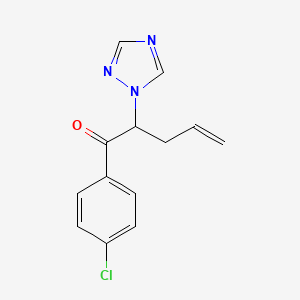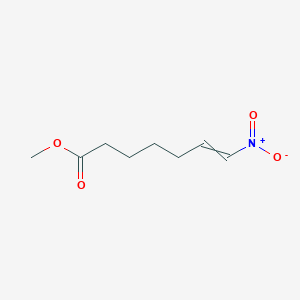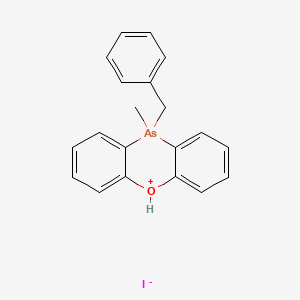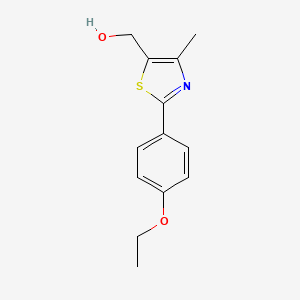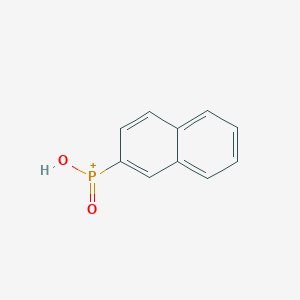![molecular formula C27H24BrN2O2P B14593577 {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide CAS No. 60661-84-9](/img/structure/B14593577.png)
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, an imino group, and a triphenylphosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with acetone to form the imine intermediate. This intermediate is then reacted with triphenylphosphine and bromine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide ion can lead to a wide range of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a precursor for other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The nitrophenyl and imino groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {(2E)-2-[(2-Nitrophenyl)imino]ethyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]methyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]butyl}(triphenyl)phosphanium bromide
Uniqueness
What sets {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the propyl group, in particular, influences the compound’s steric and electronic characteristics, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
60661-84-9 |
|---|---|
Molekularformel |
C27H24BrN2O2P |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)iminopropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24N2O2P.BrH/c1-22(28-26-19-11-12-20-27(26)29(30)31)21-32(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QQPJPBCBUZNQBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=NC1=CC=CC=C1[N+](=O)[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
